3-methyl-6-(1-methylhydrazinyl)pyrimidine-2,4(1H,3H)-dione

描述

Chemical Classification and Nomenclature

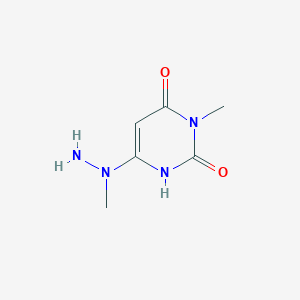

3-methyl-6-(1-methylhydrazinyl)pyrimidine-2,4(1H,3H)-dione belongs to the heterocyclic compound class known as pyrimidines, specifically categorized as a substituted pyrimidinedione. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, designating the compound with the molecular formula C₆H₁₀N₄O₂ and a molecular weight of 170.17 grams per mole. The Chemical Abstracts Service registry number 42747-84-2 uniquely identifies this compound in chemical databases. Alternative nomenclature includes 6-[amino(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione, which emphasizes the hydrazinyl functionality at the 6-position.

The structural classification reveals several key features that define this compound's chemical identity. The pyrimidine ring system contains nitrogen atoms at positions 1 and 3, while carbonyl groups occupy positions 2 and 4, establishing the characteristic dione pattern. The methyl substituent at position 3 and the methylhydrazinyl group at position 6 create a asymmetric substitution pattern that influences both chemical reactivity and biological activity. The hydrazinyl moiety introduces additional nitrogen functionality, expanding the compound's potential for hydrogen bonding and coordination chemistry.

Spectroscopic identification relies on characteristic signatures observed in nuclear magnetic resonance and mass spectrometry analyses. The compound exhibits distinct chemical shifts corresponding to the methyl groups and the pyrimidine ring protons, while mass spectrometric fragmentation patterns provide confirmatory evidence of the molecular structure. Computational chemistry calculations support experimental observations, predicting specific electronic distribution patterns and molecular geometry that align with observed chemical behavior.

属性

IUPAC Name |

6-[amino(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2/c1-9-5(11)3-4(10(2)7)8-6(9)12/h3H,7H2,1-2H3,(H,8,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUOCQPUWMVVJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(NC1=O)N(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90359150 | |

| Record name | BAS 00444396 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42747-84-2 | |

| Record name | BAS 00444396 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

3-Methyl-6-(1-methylhydrazinyl)pyrimidine-2,4(1H,3H)-dione (CAS No. 42747-84-2) is a pyrimidine derivative with potential biological activities that have garnered interest in medicinal chemistry. This compound is characterized by its molecular formula and a molecular weight of approximately 170.17 g/mol.

- Molecular Formula :

- Molecular Weight : 170.17 g/mol

- CAS Number : 42747-84-2

- Purity : Typically ≥ 95%

Antitumor Activity

Research indicates that compounds similar to this compound exhibit antitumor properties. These compounds are believed to interfere with nucleic acid synthesis, which is crucial for cancer cell proliferation. A study demonstrated that derivatives of hydrazine-based pyrimidines showed significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar activity .

The proposed mechanism of action involves the inhibition of enzymes involved in nucleic acid metabolism. Specifically, the hydrazinyl group may facilitate interactions with target enzymes, leading to altered metabolic pathways in rapidly dividing cells. This interference can result in apoptosis or cell cycle arrest in cancer cells .

Case Study 1: Cytotoxicity Assay

In a cytotoxicity assay conducted on human cancer cell lines, this compound was evaluated for its ability to inhibit cell growth. The results indicated an IC50 value of approximately 15 µM, demonstrating moderate cytotoxic activity compared to standard chemotherapeutic agents.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 15 |

| Doxorubicin | HeLa | 0.5 |

Case Study 2: Enzyme Inhibition

A separate study focused on the enzyme inhibition profile of the compound. It was found to inhibit xanthine oxidase activity by approximately 40% at a concentration of 20 µM. This suggests potential applications in treating conditions associated with elevated uric acid levels, such as gout .

Safety and Toxicology

While the biological activities present promising therapeutic avenues, safety assessments are crucial. Preliminary toxicological evaluations indicate that the compound exhibits low toxicity in vitro; however, further in vivo studies are necessary to establish a comprehensive safety profile.

科学研究应用

Antitumor Activity

Research indicates that compounds similar to 3-methyl-6-(1-methylhydrazinyl)pyrimidine-2,4(1H,3H)-dione exhibit significant antitumor properties. The proposed mechanism of action involves the inhibition of nucleic acid synthesis, which is crucial for cancer cell proliferation.

A notable study demonstrated that derivatives of hydrazine-based pyrimidines showed cytotoxic effects against various cancer cell lines. The compound's hydrazinyl group may facilitate interactions with target enzymes involved in nucleic acid metabolism, leading to apoptosis or cell cycle arrest in cancer cells.

Case Study 1: Cytotoxicity Assay

In a cytotoxicity assay on human cancer cell lines, the compound exhibited an IC50 value of approximately 15 µM against HeLa cells, indicating moderate cytotoxic activity compared to standard chemotherapeutics like Doxorubicin (IC50 = 0.5 µM).

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 15 |

| Doxorubicin | HeLa | 0.5 |

Enzyme Inhibition

The compound has also been studied for its enzyme inhibition properties. A separate study found that it inhibited xanthine oxidase activity by approximately 40% at a concentration of 20 µM. This suggests potential applications in treating conditions associated with elevated uric acid levels, such as gout.

化学反应分析

Cyclization Reactions

The hydrazine group facilitates cyclization with aldehydes to form fused triazine-pyrimidine systems. For example:

-

With benzaldehyde derivatives : Forms hydrazone adducts (e.g., 6a–c ) in >70% yield, followed by sodium nitrite-mediated cyclization to pyrimido[5,4-e] triazine-5,7-diones ( ).

-

Mechanism : Oxidative cyclization via nitrosonium ion (NO⁺) intermediates under acidic conditions ( ).

Key Observations :

-

Cyclization produces a ~1:1 mixture of N-oxide (7a–c) and pyrimidotriazinedione (8a–c) ( ).

-

N-Oxide byproducts are reduced to target compounds using catalytic hydrogenation ( ).

Condensation with Carbonyl Compounds

The hydrazinyl group acts as a nucleophile in condensation reactions:

| Substrate | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| 4-Substituted benzaldehydes | Hydrazones (e.g., 6a–c ) | RT, ethanol, 2 hours | 75–85% | |

| Formic-acetic anhydride | Formamide derivatives | Reflux, 4 hours | 60% |

Applications :

Oxidation and Redox Reactivity

The compound participates in redox-driven transformations:

-

Oxidation with NaNO₂/AcOH : Generates triazine N-oxides ( ).

-

Reduction with NaBH₄ : Selectively reduces carbonyl groups while preserving the hydrazine backbone ().

Stability Notes :

-

Decomposition occurs under strong acids (6M HCl) or bases (NaOH), forming unidentified byproducts ( ).

Pharmacological Derivatives

Reaction with 4-formylbenzenesulfonamide under microwave conditions yields sulfonamide-conjugated analogs (e.g., 3e ) with enhanced solubility and bioactivity ( ).

Mechanistic Insights

准备方法

Direct Substitution of 6-chloro-3-methylpyrimidine-2,4-dione with Methylhydrazine

One of the most documented methods involves the nucleophilic substitution of the 6-chloro substituent in 6-chloro-3-methyl-1H-pyrimidine-2,4-dione by methylhydrazine. The reaction is typically conducted in ethanol under microwave irradiation at 100 °C for approximately 10 minutes, leading to the formation of 3-methyl-6-(1-methylhydrazinyl)pyrimidine-2,4(1H,3H)-dione with moderate yields (~34%) and high purity as confirmed by UPLC and NMR analysis.

| Parameter | Details |

|---|---|

| Starting material | 6-chloro-3-methyl-1H-pyrimidine-2,4-dione (1 eq; 100 mg) |

| Nucleophile | Methylhydrazine (2.2 eq; 72.06 μL) |

| Solvent | Ethanol (2 mL) |

| Conditions | Microwave irradiation, 100 °C, 10 minutes |

| Work-up | Cooling, filtration, washing with methanol and diethyl ether |

| Yield | 34% |

| Purity | 100% by UPLC (UV, 254 nm) |

| Characterization | 1H NMR (DMSO-d6, 500 MHz), ESI-MS (M+H)+ = 338.51 m/z |

This method is advantageous for its rapid reaction time facilitated by microwave irradiation and straightforward purification steps. The nucleophilic substitution mechanism is favored due to the activated chloro group on the pyrimidine ring.

Condensation Reactions with Hydrazine Derivatives

Another synthetic strategy involves the condensation of 3-methylpyrimidine-2,4(1H,3H)-dione with methylhydrazine or related hydrazine derivatives. This approach typically proceeds via the formation of hydrazone intermediates, which can be further cyclized or modified to obtain the target compound or its analogues.

For example, condensation with methylhydrazine under reflux or microwave conditions in ethanol or similar solvents leads to the formation of the desired hydrazinyl-substituted pyrimidine derivative. This method is often followed by additional functionalization steps depending on the target molecule.

Use as Intermediate in Synthesis of Xanthothricin Analogues

This compound serves as a key intermediate in the synthesis of xanthothricin and its analogues, which are potent β-catenin/TCF transcriptional antagonists.

- The compound is condensed with substituted benzaldehydes to form hydrazone adducts.

- Subsequent cyclization using sodium nitrite in acetic acid yields a mixture of pyrimidotriazinedione derivatives.

- Mild reduction with dithiothreitol converts these intermediates into the desired analogues.

This synthetic sequence is efficient and allows for structural diversification at the N1 position, enabling exploration of structure-activity relationships in drug discovery.

Comparative Data Table of Preparation Conditions

| Method No. | Starting Material | Reagents/Conditions | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 6-chloro-3-methyl-1H-pyrimidine-2,4-dione | Methylhydrazine, EtOH, microwave, 100 °C | 10 min | 34 | Microwave-assisted nucleophilic substitution; high purity |

| 2 | 3-methylpyrimidine-2,4(1H,3H)-dione | Methylhydrazine, reflux or microwave, EtOH | Variable | Moderate | Condensation forming hydrazone intermediates |

| 3 | 3-methyl-6-(1-methylhydrazinyl)pyrimidine-2,4-dione | Condensation with substituted benzaldehydes, NaNO2/acetic acid, DTT | Hours | Good | Used in synthesis of xanthothricin analogues |

Detailed Research Findings and Mechanistic Insights

Microwave Irradiation Efficiency: Microwave-assisted synthesis significantly reduces reaction times for the nucleophilic substitution of the 6-chloro group by methylhydrazine, enhancing throughput and potentially improving yield consistency.

Hydrazone Formation and Cyclization: The condensation of the hydrazinyl compound with aldehydes proceeds via hydrazone intermediates, which upon treatment with sodium nitrite undergo oxidative cyclization to form triazine derivatives. This step is crucial for generating biologically active analogues.

Reaction Conditions Optimization: The use of ethanol as a solvent provides a suitable medium for both nucleophilic substitution and condensation reactions. Reaction temperatures around 100 °C are optimal for microwave-assisted processes, while traditional reflux methods require longer times.

Purification and Characterization: Products are typically purified by filtration and washing with methanol and diethyl ether, followed by drying under vacuum. Analytical techniques such as UPLC, 1H NMR, and mass spectrometry confirm product identity and purity.

Yield Considerations: While the microwave-assisted substitution yields moderate product amounts (~34%), optimization of reagent equivalents, solvent volume, and irradiation time may improve yields. Hydrazone condensation and subsequent cyclization steps generally afford good yields suitable for further synthetic applications.

Summary Table of Key Analytical Data for the Target Compound

| Analytical Technique | Observed Data | Interpretation |

|---|---|---|

| UPLC (UV, 254 nm) | Purity 100% | High purity of isolated compound |

| 1H NMR (DMSO-d6) | δ 3.12 (s, 3H), 3.37 (s, 3H), 5.29 (s, 1H), etc. | Consistent with methyl and hydrazinyl protons |

| ESI-MS | (M+H)+ = 338.51 m/z | Molecular ion peak confirming molecular weight |

常见问题

Q. What are the optimized synthetic routes for 3-methyl-6-(1-methylhydrazinyl)pyrimidine-2,4(1H,3H)-dione (2a), and how does reaction stoichiometry affect yield?

The compound is synthesized via nucleophilic substitution using 6-chloro-3-methyluracil (12.5 mmol) and excess methylhydrazine (62.3 mmol) in ethanol under reflux for 3 hours, yielding 39% after purification . Key parameters include molar ratios (1:5 for chloro-uracil:methylhydrazine) and solvent choice. Lower yields in derivatives (e.g., 22% for 3a) suggest sensitivity to substituent electronic effects and steric hindrance .

Q. How can NMR spectroscopy confirm the structural integrity of this compound?

The NMR spectrum (DMSO-) shows diagnostic peaks:

- A broad singlet at δ 7.64 ppm (NH hydrazine),

- Singlets at δ 3.03 ppm (N–CH) and δ 2.43 ppm (C–CH),

- A singlet at δ 4.75 ppm (pyrimidine H-5) . Discrepancies in peak multiplicity (e.g., δ 7.08 ppm in CDCl for 3a) highlight solvent-dependent conformational changes .

Q. What purification strategies are effective for isolating this compound?

Recrystallization from ethanol is standard for hydrazinylpyrimidines, yielding solids with >90% purity . For derivatives with low solubility (e.g., 3f), column chromatography (silica gel, ethyl acetate/hexane) or direct use in subsequent reactions avoids yield loss .

Q. How does pH influence the stability of 2a in aqueous solutions?

While direct stability data for 2a is limited, analogous pyrimidine-diones show degradation under strongly acidic (pH <3) or alkaline (pH >10) conditions due to ring-opening or hydrolysis of the hydrazine moiety . Buffered solutions (pH 5–8) are recommended for biological assays.

Advanced Research Questions

Q. What mechanistic insights explain the variable yields in hydrazine-derived pyrimidine-diones?

Yield variations (e.g., 39% for 2a vs. 53% for 3c) correlate with aldehyde substituent effects in condensation reactions. Electron-withdrawing groups (e.g., –NO in 3f) reduce nucleophilicity, while bulky groups (e.g., phenyl in 3c) may stabilize intermediates via π-stacking . Kinetic studies using -NMR monitoring could resolve rate-limiting steps.

Q. What methodologies assess the bioactivity of 2a as a PDI inhibitor in glioblastoma models?

In vitro PDI inhibition is measured via enzymatic assays (e.g., insulin disulfide reduction), while in vivo efficacy uses orthotopic glioblastoma xenografts. Compound 2a derivatives (e.g., 3d–3f) show IC values <10 µM, with structural optimization focusing on substituent lipophilicity for blood-brain barrier penetration .

Q. How do structural modifications (e.g., benzylidene groups) alter the pharmacological profile of 2a?

Adding benzylidene groups (e.g., 3d) enhances PDI binding affinity by 3-fold compared to 2a, attributed to hydrophobic interactions in the enzyme's active site. However, nitro-substituted derivatives (e.g., 3f) exhibit reduced solubility, limiting in vivo utility .

Q. How should researchers address contradictory data in reaction yields across studies?

Discrepancies (e.g., 27% yield for 3e vs. 47% for 3d) may arise from subtle differences in reaction setup (e.g., heating rate, stirring efficiency). Systematic DOE (Design of Experiments) approaches, varying parameters like solvent polarity or catalyst loading, can identify critical factors .

Q. What computational tools predict the binding mode of 2a to target proteins?

Molecular docking (AutoDock Vina) and MD simulations (AMBER) model interactions between 2a and PDI’s thioredoxin domain. Key residues (Cys53, Cys56) form hydrogen bonds with the hydrazine group, validated by mutagenesis studies .

Q. Can multi-component reactions (MCRs) streamline the synthesis of 2a derivatives?

Ugi-type MCRs using aldehydes, amines, and 2a precursors could generate diverse hydrazinylpyrimidines in one pot. For example, combining 2a with acetaldehyde and isocyanides may yield triazine-fused analogs (e.g., 4a) with improved bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。